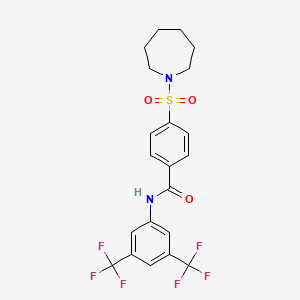

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide

Description

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide is a benzamide derivative characterized by a sulfonamide-linked azepane ring and a 3,5-bis(trifluoromethyl)phenyl substituent (Figure 1). Its canonical SMILES notation is C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F, with a molecular weight of 531.47 g/mol .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-5-7-18(8-6-14)33(31,32)29-9-3-1-2-4-10-29/h5-8,11-13H,1-4,9-10H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWYRXMYHBJQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 3,5-bis(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

Introduction of the Azepane Group: The azepane ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Bis(trifluoromethyl)phenyl)benzamide Derivatives

A structurally analogous compound is (3,5-bis(trifluoromethyl))-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]-benzamide (NRC-aN-019) (). Both compounds share the 3,5-bis(trifluoromethyl)phenyl group but differ in their substituents:

- Target compound : Azepane sulfonyl group.

- NRC-aN-019: Pyridinyl-pyrimidinylamino group.

Key Differences :

| Property | Target Compound | NRC-aN-019 Tosylate Salt |

|---|---|---|

| Solubility (0.1N HCl) | Not reported | 0.0402 mg/mL |

| Toxicity (MTD) | Not reported | >1000 mg/kg (non-toxic) |

| Flowability | Not reported | Angle of repose: 30.74° |

NRC-aN-019’s tosylate salt exhibits improved solubility and flow properties compared to its base form, suggesting that salt formation could benefit the target compound’s pharmacokinetics.

Sulfonyl-Containing Benzamides

Example : 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide () shares the azepane sulfonyl group but substitutes the bis(trifluoromethyl)phenyl with a 5-ethylsulfonyl-2-hydroxyphenyl group.

Comparison :

| Property | Target Compound | 5-Ethylsulfonyl Derivative |

|---|---|---|

| Water Solubility | Not reported | 11.6 µg/mL (pH 7.4) |

| Molecular Weight | 531.47 g/mol | 466.6 g/mol |

Triazole- and Thione-Containing Analogs

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () differ in core structure but share sulfonyl and aryl motifs.

Key Contrasts :

- Target Compound : Benzamide backbone.

- Triazole Derivatives : 1,2,4-Triazole-thione core.

Functional Impact :

- Triazole derivatives exhibit tautomerism (thione vs. thiol), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (1247–1255 cm⁻¹) .

Piperazine-Linked Benzamides

Example: N-(2-aminophenyl)-4-[3-[4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-en-2-yl]benzamide () replaces the azepane sulfonyl group with a piperazine-propene chain.

Structural Implications :

- The target compound’s azepane sulfonyl group may reduce basicity, altering membrane permeability.

Data Tables

Table 1: Comparative Solubility and Physicochemical Properties

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core and azepane and sulfonyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its role in modulating various biological pathways.

- Molecular Formula : C21H20F6N2O3S

- Molecular Weight : 494.45 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound might bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

- Modulation of Signaling Pathways : It may influence pathways such as NF-κB activation, which is crucial for immune responses .

Structure-Activity Relationship (SAR)

Research on similar compounds has demonstrated that modifications to the structure can significantly impact biological activity. For instance, in studies involving sulfamoyl benzamidothiazole structures, certain substitutions enhanced immunostimulatory effects in human monocytic cell lines . This suggests that the azepane and sulfonyl groups in this compound could similarly affect its biological efficacy.

In Vitro Studies

- Cell-Based Assays : The compound has been evaluated for its ability to enhance NF-κB activity in THP-1 cells. In these assays, it demonstrated significant activation after prolonged exposure to stimuli like lipopolysaccharide (LPS), indicating potential immunomodulatory properties .

- Cytotoxicity Tests : The compound's cytotoxic effects were assessed using MTT assays, where viability was normalized against DMSO controls. Results showed that at certain concentrations, the compound maintained cell viability while enhancing NF-κB signaling .

Comparative Studies

In comparison with similar compounds such as 4-(piperidin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide and 4-(morpholin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide, this compound exhibits unique properties due to its specific functional group arrangement. This uniqueness may contribute to its distinct biological activities .

Case Study 1: Immunomodulatory Effects

In a controlled study involving murine models, compounds similar to this compound were used as co-adjuvants alongside established TLR agonists. Results indicated a significant enhancement in antigen-specific antibody titers when these compounds were administered, suggesting their potential utility in vaccine formulations .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted the potential of this compound in targeting specific enzymes involved in inflammatory processes. By preventing the activity of these enzymes, the compound could modulate inflammatory responses effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.